molecular formula C14H18N4 B1436168 2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine CAS No. 1949815-85-3

2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine

Cat. No. B1436168
M. Wt: 242.32 g/mol
InChI Key: YFXTVLWQUKXGQC-UHFFFAOYSA-N
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Description

“2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that compounds with similar structures have been studied for their potential biological activities2.



Molecular Structure Analysis

The molecular structure of “2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine” is not explicitly provided in the available resources. However, the molecular formula for a similar compound, 2-pyridin-3-ylethanamine, is C7H10N21.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine”. However, a related compound, 2-(pyridin-2-yl)ethan-1-amine, was involved in a Pd-promoted hydroamination reaction3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine” are not explicitly provided in the available resources. However, a similar compound, 1-(4-Pyridyl)ethylamine, has a boiling point of 221.1±15.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm34.


Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Svete et al. (2015) presents a synthesis method for a series of ethan-1-amines, including structures similar to the compound , by cyclization of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles followed by Boc group removal. The compounds obtained show potential in further chemical applications (Svete et al., 2015).
  • Ankati and Biehl (2010) explored microwave-assisted synthesis methods that might be applicable for derivatives of this compound. They achieved various 2-amino derivatives of related structures in fair to good yields, which could indicate potential for efficient synthesis of similar compounds (Ankati & Biehl, 2010).

Structural Characterization and Crystallography

  • Research by Hakimi et al. (2013) discusses the complexation of similar compounds with metals like Cadmium(II), shedding light on potential applications in coordination chemistry and material sciences (Hakimi et al., 2013).
  • Dolzhenko et al. (2011) focused on the molecular and crystal structure of similar compounds. Understanding the crystal structure is crucial for potential applications in materials science and molecular engineering (Dolzhenko et al., 2011).

Catalytic and Ligand Applications

  • Singh et al. (2017) explored the synthesis and applications of palladacycles with structures similar to the compound of interest. These complexes have potential use as catalysts in various chemical reactions (Singh et al., 2017).
  • Nyamato, Ojwach, and Akerman (2015) investigated potential hemilabile (imino)pyridine Palladium(II) complexes, which could be related to the compound . Such complexes have applications as selective catalysts in industrial processes (Nyamato, Ojwach, & Akerman, 2015).

Novel Functional Polynitrogenated Ligands

  • Chiassai et al. (2019) described the creation of new functional polynitrogenated ligands, which could be similar in structure to 2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine. These ligands are significant for their coordinating properties in chemistry (Chiassai et al., 2019).

Future Directions

The future directions for the study of “2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine” are not explicitly provided in the available resources. However, the development of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology2.


Please note that this analysis is based on the available information and may not fully cover “2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine”. Further research and studies would be needed for a more comprehensive understanding.


properties

IUPAC Name

2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-7-10-18-13-4-2-1-3-12(13)14(17-18)11-5-8-16-9-6-11/h5-6,8-9H,1-4,7,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXTVLWQUKXGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCN)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
Reactant of Route 2
2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
Reactant of Route 3
2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
Reactant of Route 5
2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
Reactant of Route 6
2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine

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